Ethyl 2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride

Description

Systematic Nomenclature and Molecular Descriptors

IUPAC Nomenclature and Structural Formula

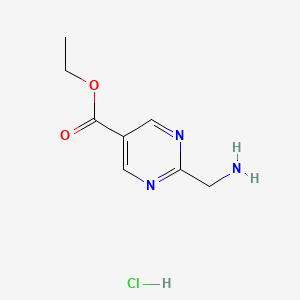

The compound’s systematic IUPAC name, ethyl 2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride , reflects its pyrimidine backbone substituted with an aminomethyl group (-CH2NH2) at position 2 and an ethyl ester (-COOCH2CH3) at position 5. The hydrochloride salt form arises from protonation of the aminomethyl group’s primary amine.

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 1803610-38-9 |

| Molecular Formula | C₈H₁₂ClN₃O₂ |

| Molecular Weight | 217.65 g/mol |

| SMILES | CCOC(=O)C1=CN=C(N=C1CN)Cl |

The molecular formula C₈H₁₂ClN₃O₂ confirms the presence of eight carbon atoms, including the ethyl ester and pyrimidine ring, with a chloride ion balancing the charge.

Conformational Analysis

The pyrimidine ring adopts a planar geometry, as evidenced by computational models of analogous compounds. The aminomethyl group at position 2 extends perpendicular to the ring plane, while the ethyl ester at position 5 occupies a coplanar orientation to maximize resonance stabilization of the carboxylate moiety. X-ray diffraction studies of related pyrimidine hydrochlorides suggest tight ionic interactions between the protonated amine and chloride ion, stabilizing the crystal lattice.

Properties

CAS No. |

1196155-26-6 |

|---|---|

Molecular Formula |

C8H12ClN3O2 |

Molecular Weight |

217.65 g/mol |

IUPAC Name |

ethyl 2-(aminomethyl)pyrimidine-5-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H11N3O2.ClH/c1-2-13-8(12)6-4-10-7(3-9)11-5-6;/h4-5H,2-3,9H2,1H3;1H |

InChI Key |

OUPKDIJINPOOOI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Table 1: Summary of Condensation Reaction Parameters

| Parameter | Value/Condition |

|---|---|

| Starting Materials | Ethyl 2-pyrimidinecarboxylate, Aminomethyl derivative |

| Catalyst | Acidic or basic catalyst |

| Temperature | Room temperature to reflux |

| Reaction Time | Several hours to overnight |

Hydrolysis of Esters

Another method involves the hydrolysis of ethyl esters derived from pyrimidine intermediates. This method is particularly useful for obtaining the hydrochloride salt form.

- Starting Materials : Ethyl esters of pyrimidine derivatives.

- Reagents : Hydrochloric acid in aqueous solution.

- Procedure : The ester is dissolved in water and treated with hydrochloric acid, leading to the formation of the hydrochloride salt.

Table 2: Hydrolysis Reaction Parameters

| Parameter | Value/Condition |

|---|---|

| Starting Material | Ethyl ester of pyrimidine |

| Reagent | Hydrochloric acid |

| Conditions | Aqueous solution |

| Result | Formation of hydrochloride salt |

Multi-Step Synthesis

A multi-step synthesis approach has been documented, involving several key reactions including cyclization and reductive amination.

Table 3: Multi-Step Synthesis Overview

| Step | Description |

|---|---|

| Step 1 | Cyclization to form pyrimidine |

| Step 2 | Reductive amination for aminomethyl introduction |

| Step 3 | Esterification to form ethyl ester |

Industrial Production Methods

In an industrial setting, optimized synthetic routes are employed to enhance scalability and cost-effectiveness. Continuous flow chemistry techniques are increasingly used for their efficiency in large-scale production.

Key Findings from Literature

Research indicates that varying the reaction conditions significantly affects yield and purity. For instance:

- Higher temperatures typically accelerate reactions but may lead to side reactions.

- The use of specific catalysts can enhance selectivity towards the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride has been identified as a promising candidate in pharmaceutical research, particularly for its anticancer properties. Its unique pyrimidine structure allows it to interact with specific biological targets, potentially inhibiting pathways involved in cancer cell proliferation. Preliminary studies indicate that this compound may exhibit notable biological activity, making it a subject of interest for further investigation in oncology and other therapeutic areas.

Anticancer Properties

The compound has shown potential as an anticancer agent, with studies suggesting that it may inhibit enzymes critical for cancer cell growth. The structural features of this compound may contribute to its ability to disrupt these pathways.

Antimicrobial and Antiviral Effects

Compounds with similar pyrimidine structures have been reported to possess antimicrobial and antiviral properties. This suggests that this compound may also exhibit a broader spectrum of biological activity beyond its anticancer effects.

Structure-Activity Relationships

Understanding the structure-activity relationships (SARs) of this compound is crucial for optimizing its efficacy and safety profile. Studies on the interactions of this compound with various biological targets are essential for elucidating its mechanism of action and enhancing its therapeutic potential.

Mechanism of Action

The mechanism of action of ethyl 2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride and analogous pyrimidine derivatives:

Key Structural and Functional Insights:

Substituent Reactivity: The aminomethyl group in the target compound offers nucleophilic reactivity, enabling conjugation with carboxylic acids or electrophiles. In contrast, the phenyl group in Compound 4c introduces steric bulk, reducing reactivity but enhancing aromatic stacking interactions . The chloro substituent in Ethyl 4-amino-2-chloropyrimidine-5-carboxylate facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the chloromethyl group in 2-Amino-5-(chloromethyl)pyrimidine HCl is prone to nucleophilic displacement .

Solubility and Bioavailability: Hydrochloride salts (e.g., the target compound and 2-Amino-5-(chloromethyl)pyrimidine HCl) exhibit improved aqueous solubility compared to neutral esters like Compound 4c, which require organic solvents for recrystallization .

Synthetic Routes: The target compound is synthesized via multi-step routes involving intermediates like chlorinated pyrimidines, whereas Ethyl 2-phenylpyrimidine-5-carboxylate is prepared through condensation of benzamidine hydrochloride and diethyl malonate derivatives . Guanidine hydrochloride is employed in the synthesis of amino-substituted analogs, highlighting the versatility of pyrimidine scaffolds .

Applications: Aminomethyl derivatives are prioritized in drug discovery due to their ability to form hydrogen bonds with biological targets. For example, mobocertinib derivatives () use similar pyrimidine cores for EGFR inhibition. Chloro- and methylthio-substituted pyrimidines () are often used in agrochemicals or as intermediates for further halogenation.

Research Findings and Trends

- Drug Development: this compound is a precursor in kinase inhibitor synthesis, as seen in mobocertinib derivatives (). Its structural flexibility allows for modifications targeting diverse receptors.

- Material Science : Phenyl- and pyridinyl-substituted pyrimidines () are explored for optoelectronic applications due to their planar aromatic systems.

- Patent Trends : Salts of pyrimidine derivatives, including hydrochlorides, are frequently patented for improved pharmacokinetic profiles, as demonstrated in US2021309640A1 ().

Biological Activity

Ethyl 2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring with an aminomethyl group and a carboxylate moiety. Its molecular formula is , with a molecular weight of approximately 221.64 g/mol. The presence of the aminomethyl group is crucial for its biological activity, allowing for interactions with various biological targets.

Biological Activity Overview

This compound has shown promising biological activities, particularly in the fields of oncology and anti-inflammatory applications. Preliminary studies indicate that it may inhibit specific enzymes related to cancer cell proliferation and exhibit anti-inflammatory properties.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. The structural features of this compound may contribute to its ability to inhibit cancer cell growth through various mechanisms:

- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in cell cycle regulation and apoptosis.

- Cell Line Studies : In vitro studies on cancer cell lines have shown that derivatives of this compound can induce cytotoxic effects, leading to cell death through apoptosis or necrosis.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 15.4 | Apoptosis induction | |

| MCF-7 | 12.3 | Cell cycle arrest | |

| A549 | 10.5 | Enzyme inhibition |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can suppress the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

Table 2: COX Inhibition Studies

| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| Ethyl derivative | 0.04 ± 0.01 | Celecoxib | 0.04 ± 0.01 |

| Another derivative | 0.05 ± 0.02 | Indomethacin | 0.05 ± 0.02 |

The anti-inflammatory mechanism appears to involve the downregulation of pro-inflammatory cytokines and inhibition of COX-2 expression, as observed in various in vitro assays.

Case Studies

- Study on Cancer Cell Lines : A study evaluated the efficacy of this compound on different cancer cell lines, demonstrating significant cytotoxicity at concentrations as low as 10 µM.

- Inflammation Model : In a carrageenan-induced paw edema model, the compound exhibited notable reduction in swelling compared to control groups, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Questions

Q. What are the established synthetic routes for Ethyl 2-(aminomethyl)pyrimidine-5-carboxylate hydrochloride, and how can reaction conditions be optimized for yield?

- Synthetic Routes :

- Nucleophilic Substitution : Ethyl 4-chloro-pyrimidine-5-carboxylate derivatives (e.g., CAS 5909-24-0 in ) can react with aminomethyl groups under basic conditions. For example, describes a similar synthesis using methylene dichloride and benzylamine derivatives at elevated temperatures (70–75°C).

- Reductive Amination : The aminomethyl group can be introduced via reductive amination of aldehyde intermediates, as seen in pyrimidine analogs ( ).

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilicity .

- Catalysis : Use of triethylamine or DIPEA to neutralize HCl byproducts .

- Purification : Recrystallization from dichloromethane/ethanol mixtures (v:v = 2:1) enhances purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- NMR : H and C NMR confirm structural integrity (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm, ester carbonyl at ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (Exact Mass: ~246.025 g/mol) verifies molecular formula ( ).

- Chromatography :

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm resolve impurities (e.g., unreacted starting materials) .

- TLC : Ethyl acetate/hexane (1:1) systems monitor reaction progress .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across studies involving this compound?

- Methodological Harmonization :

- Assay Validation : Standardize cell lines (e.g., HEK293 for receptor binding) and controls ( ).

- Dose-Response Curves : Use nonlinear regression to calculate IC/EC values, reducing inter-lab variability .

- Data Reconciliation :

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent (DMSO vs. saline) .

Q. What strategies are recommended for analyzing and mitigating stereochemical impurities during synthesis?

- Chiral Resolution :

- Chiral HPLC : Use amylose-based columns to separate enantiomers (e.g., as in for hydrochloride salts) .

- Circular Dichroism (CD) : Confirm absolute configuration of chiral centers .

- Impurity Profiling :

- Pharmacopeial Standards : Reference monographs (e.g., USP/EP) for allowable impurity thresholds (≤0.15% for related substances) .

Q. What computational methods are suitable for predicting the compound’s reactivity and interaction with biological targets?

- In Silico Modeling :

- Docking Studies : Use AutoDock Vina or Schrödinger to simulate binding to targets like NF-κB () .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reactivity (e.g., nucleophilic attack sites) .

- ADMET Profiling :

- SwissADME : Predict logP (∼1.67), solubility, and CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.